molecular formula C17H16ClFN2O3 B5555420 N-(3-chloro-4-fluorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

N-(3-chloro-4-fluorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B5555420
M. Wt: 350.8 g/mol
InChI Key: GMBGRTPZZRCWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H16ClFN2O3 and its molecular weight is 350.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chloro-4-fluorophenyl)-1-(2-furoyl)piperidine-4-carboxamide is 350.0833482 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Radiotracer Synthesis

One application involves the synthesis of positron emission tomography (PET) radiotracers for studying cannabinoid receptors in the brain. The feasibility of nucleophilic displacement with [18F]fluoride demonstrated the potential of related compounds as radiotracers for neurological studies, highlighting the significant role in understanding brain functions and disorders (R. Katoch-Rouse & A. Horti, 2003).

Anticancer Research

Compounds structurally related to N-(3-chloro-4-fluorophenyl)-1-(2-furoyl)piperidine-4-carboxamide have been identified as inhibitors of key kinases involved in cancer cell proliferation. For instance, Aurora kinase inhibitors are crucial for cancer treatment due to their role in cell division. The potential of these compounds in treating cancer underscores the importance of their structural framework in medicinal chemistry (ロバート ヘンリー,ジェームズ, 2006).

Neurotransmission Studies

Another significant area of application is in the field of neurotransmission, where compounds with similar structures have been developed as highly selective and potent inhibitors of acetylcholinesterase. These findings indicate the potential therapeutic applications of such compounds in treating neurodegenerative diseases like Alzheimer's by enhancing neurotransmitter levels in the brain (H. Sugimoto et al., 1990).

Pharmacological Property Modulation

Research into the pharmacological properties of N-alkyl-substituted piperidine-2-carboxamides has shown that selective introduction of fluorine atoms can modulate basicity, lipophilicity, and solubility. These modifications are crucial for developing local anesthetics and other pharmacological agents with improved efficacy and reduced side effects (Raffael Vorberg et al., 2016).

Antimicrobial and Antipathogenic Activities

The structure of N-(3-chloro-4-fluorophenyl)-1-(2-furoyl)piperidine-4-carboxamide and its derivatives has been explored for antimicrobial and antipathogenic activities. Studies have found certain derivatives to exhibit significant activity against various bacterial strains, indicating their potential as novel anti-microbial agents with antibiofilm properties (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3/c18-13-10-12(3-4-14(13)19)20-16(22)11-5-7-21(8-6-11)17(23)15-2-1-9-24-15/h1-4,9-11H,5-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBGRTPZZRCWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.